molecular formula C10H14ClNO B13595459 1-(5-Chloro-2-ethoxyphenyl)ethan-1-amine

1-(5-Chloro-2-ethoxyphenyl)ethan-1-amine

Cat. No.: B13595459
M. Wt: 199.68 g/mol
InChI Key: IPZJANWFEZMOBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-ethoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C10H14ClNO It is a derivative of phenethylamine, characterized by the presence of a chloro and ethoxy group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-ethoxyphenyl)ethan-1-amine typically involves the reaction of 5-chloro-2-ethoxybenzaldehyde with a suitable amine source. One common method is the reductive amination of the aldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine, such as ethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts, such as palladium on carbon (Pd/C), can also be employed to facilitate the reduction process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-ethoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium alkoxide (NaOR).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

1-(5-Chloro-2-ethoxyphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with various enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-ethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-2-ethoxyphenyl)ethan-1-amine
  • 1-(5-Chloro-2-methoxyphenyl)ethan-1-amine
  • 1-(5-Bromo-2-ethoxyphenyl)ethan-1-amine

Uniqueness

1-(5-Chloro-2-ethoxyphenyl)ethan-1-amine is unique due to the specific positioning of the chloro and ethoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

1-(5-chloro-2-ethoxyphenyl)ethanamine

InChI

InChI=1S/C10H14ClNO/c1-3-13-10-5-4-8(11)6-9(10)7(2)12/h4-7H,3,12H2,1-2H3

InChI Key

IPZJANWFEZMOBK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.